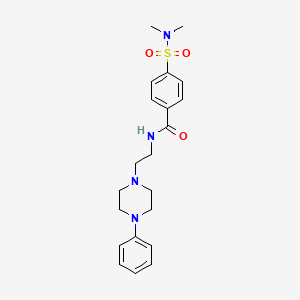

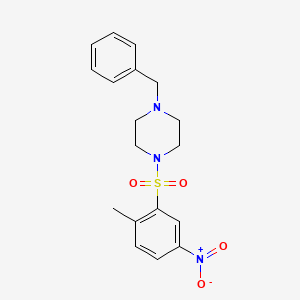

4-(N,N-dimethylsulfamoyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to the chemical , involves multi-step reactions. For instance, a series of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides were synthesized through a multi-step sequence, highlighting the complex nature of synthesizing benzamide derivatives with specific functional groups (Dangi, Hussain, Sain, & Talesara, 2010).

Molecular Structure Analysis

The molecular structure and conformation of benzamide derivatives can be elucidated using various analytical techniques, including X-ray crystallography. For instance, the crystal structure of related compounds provides insight into their molecular geometry, highlighting the planarity of the benzamide ring system and the conformational preferences of substituted groups, which are crucial for understanding the chemical behavior of such compounds (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their reactivity and chemical properties. The synthesis routes often involve condensation reactions, esterification, and amidation processes, which are fundamental to constructing the benzamide core and introducing functional groups that define their chemical properties (Ikemoto et al., 2005).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystallinity, are crucial for their practical handling and application in various fields. These properties are determined by the molecular structure and substituents present in the compound, influencing their phase behavior and interaction with solvents (Özbey, Kuş, & Göker, 2001).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are dictated by the electronic nature of the amide bond and the substituents attached to the benzamide nucleus. These properties are fundamental to understanding the reactivity patterns and potential chemical transformations of these compounds (Raffa et al., 2019).

科学的研究の応用

Synthesis and Anticonvulsant Activity

Research on derivatives similar to 4-(N,N-dimethylsulfamoyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide, such as 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, has shown significant anticonvulsant properties. These compounds have been evaluated in various anticonvulsant models and were found to be superior to phenytoin in the maximal electroshock seizure test. Their efficacy and protective index after oral administration were notably higher compared to the parent drug, ameltolide, indicating their potential for further pharmacological development in the context of antiepileptic treatments (Lambert et al., 1995).

Antifungal Applications

A library of 4-(4-phenylpiperazine-1-yl)benzamidines, structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide, was synthesized and evaluated for antifungal activity, particularly against Pneumocystis carinii. Some compounds within this library exhibited promising inhibition percentages, suggesting their potential as antifungal agents (Laurent et al., 2010).

Neurotoxicological Properties

Further studies on 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue within the same chemical family, have provided comprehensive insights into its anticonvulsant properties and neurotoxicological profile. The compound exhibited significant anti-MES (maximal electroshock-induced seizures) activity and displayed a very high protective index in rats dosed orally, highlighting its potential for anticonvulsant drug development (Diouf et al., 1997).

Metabolic Pathways

Research into the oxidative metabolism of related compounds, such as Lu AA21004, has identified the key cytochrome P450 enzymes involved in their metabolic pathways. Understanding these pathways is crucial for predicting drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Anti-Tubercular Potential

The synthesis of novel derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has revealed significant anti-tubercular activity. These compounds offer new avenues for developing treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nimbalkar et al., 2018).

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGORQKZYKYMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)